5-Methyl-3-(trifluoromethyl)isoxazole

Description

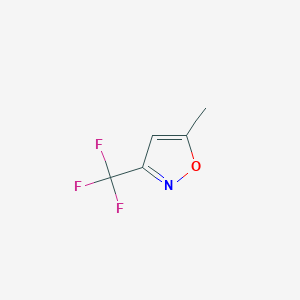

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKSCGVOQVRTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406117 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-03-9 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Methyl-3-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3-(trifluoromethyl)isoxazole. The strategic incorporation of a trifluoromethyl group into the isoxazole scaffold often enhances the metabolic stability and bioactivity of molecules, making this compound and its derivatives of significant interest in medicinal chemistry and drug discovery.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound and closely related analogs are provided for comparative purposes.

| Property | This compound | 5-(Trifluoromethyl)isoxazole (for comparison) | 5-Phenyl-3-(trifluoromethyl)isoxazole (for comparison) |

| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₁₀H₆F₃NO |

| Molecular Weight | 167.09 g/mol | 137.06 g/mol | 213.16 g/mol |

| CAS Number | 111079-03-9[2] | Not specified | Not specified |

| Appearance | Data not available | Data not available | Pale yellow solid[3] |

| Melting Point | Data not available | Data not available | 44.5-45.5 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | 1.355 g/mL at 25 °C[4][5] | Data not available |

| Refractive Index | Data not available | n20/D 1.348[4][5] | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP | Data not available | Data not available | Data not available |

| Storage | Sealed in a dry environment at 2-8°C[2] | Not specified | Not specified |

Experimental Protocols

The synthesis of 3-(trifluoromethyl)isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of alkynes with in situ generated trifluoroacetonitrile oxide or the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[1][6] Below is a representative protocol adapted from general synthetic procedures for this class of compounds.

General Synthesis of 3-(Trifluoromethyl)isoxazoles via Cycloaddition

This protocol describes a general method for the synthesis of 3-(trifluoromethyl)isoxazoles from a trifluoromethyl aldoxime precursor.

1. Synthesis of 2,2,2-Trifluoroacetaldehyde Oxime:

-

To an aqueous solution of hydroxylamine (1.2 equivalents), add 2,2,2-trifluoroethane-1,1-diol (1 equivalent).

-

Stir the reaction mixture for 24 hours under an inert argon atmosphere.

-

The crude product is then purified by fractional distillation to yield the 2,2,2-trifluoroacetaldehyde oxime.[7]

2. Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazole:

-

In a solution of (Diacetoxyiodo)benzene (DIB) (2.0 mmol) and the desired olefin (e.g., for 5-methyl substitution, propene could be used) (1.0 mmol) in dichloromethane (2 mL), slowly add a solution of 2,2,2-trifluoroacetaldehyde oxime (1.0 mmol) in dichloromethane (1 mL) at 0°C.

-

Allow the reaction mixture to warm to room temperature.

-

Monitor the reaction for the consumption of the starting olefin using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography (e.g., using 5% ethyl acetate/cyclohexane as eluent) to obtain the final 5-substituted-3-(trifluoromethyl)isoxazole product.[7]

Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C NMR, tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) is used as an internal standard.[7][8] For ¹⁹F NMR, CFCl₃ is often used as an internal standard.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the molecule.[7]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, various isoxazole derivatives have demonstrated significant biological activities, including the induction of apoptosis in cancer cells.[9][10][11] The pro-apoptotic activity of some isoxazole derivatives has been linked to the activation of caspase cascades.[12] Below is a representative diagram of a simplified intrinsic apoptosis pathway that could be modulated by such compounds.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. While a complete physicochemical profile is not publicly available, established synthetic routes provide a clear path for its preparation and further investigation. The known pro-apoptotic activities of related isoxazole derivatives suggest that this compound and its analogs warrant further exploration as potential therapeutic agents, particularly in the context of oncology. Future research should focus on a more detailed characterization of its physical properties and a thorough investigation of its biological mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. 111079-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 5-(TRIFLUOROMETHYL)ISOXAZOLE [m.chemicalbook.com]

- 5. 5-(TRIFLUOROMETHYL)ISOXAZOLE CAS#: [m.chemicalbook.com]

- 6. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro [sfera.unife.it]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 5-Methyl-3-(trifluoromethyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3-(trifluoromethyl)isoxazole. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active agents. The inclusion of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity.

This document presents predicted spectroscopic data based on the analysis of structurally related compounds, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for this compound. These values are estimations derived from literature data for analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.5 | s | - | 5-CH₃ |

| ~6.4 | s | - | H-4 |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12 | s | - | 5-CH₃ |

| ~102 | q | ~2 | C-4 |

| ~120 | q | ~270 | CF₃ |

| ~157 | q | ~40 | C-3 |

| ~172 | s | - | C-5 |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -64 | s | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3100 | Weak | C-H stretch (isoxazole ring) |

| ~2950-2850 | Weak | C-H stretch (methyl) |

| ~1610-1580 | Medium | C=N stretch |

| ~1450-1400 | Medium | C=C stretch |

| ~1350-1100 | Strong | C-F stretch |

| ~1300-1200 | Strong | Isoxazole ring breathing |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | High | [M]⁺ |

| 146 | Moderate | [M - F]⁺ |

| 96 | Moderate | [M - CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental conditions available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a spectral width appropriate for proton signals in organic molecules (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

-

Use a spectral width appropriate for carbon signals in organic molecules (e.g., 0-220 ppm).

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a suitable reference standard, such as CFCl₃ (0 ppm), or a secondary standard.

-

The spectral width should be set to encompass the expected chemical shift of the trifluoromethyl group (e.g., -50 to -80 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

-

Data Acquisition (ESI-MS for High-Resolution Mass Spectrometry - HRMS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure) to achieve a stable signal.

-

Acquire the spectrum in positive or negative ion mode.

-

For accurate mass measurement, use an internal or external calibrant. This allows for the determination of the elemental composition of the molecular ion.

-

CAS number and IUPAC name for 5-Methyl-3-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 5-Methyl-3-(trifluoromethyl)isoxazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. It covers its chemical identity, synthesis protocols, and the therapeutic potential inferred from structurally related molecules.

Chemical Identity and Properties

This compound is identified by the CAS Number 111079-03-9.[1] The trifluoromethyl (-CF3) group is a key feature, often incorporated into drug candidates to enhance metabolic stability, bioavailability, and binding affinity.[2] The presence of this strongly electron-withdrawing group can significantly alter the physicochemical properties of the parent molecule.[2][3][4]

A summary of its key chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 111079-03-9 | [1] |

| Molecular Formula | C5H4F3NO | [1] |

| Molecular Weight | 167.09 g/mol | [1] |

| SMILES Code | FC(C1=NOC(C)=C1)(F)F | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

While specific synthesis routes for this compound are not extensively detailed, a general and robust protocol for preparing 5-substituted-3-(trifluoromethyl)isoxazoles has been established.[5][6] This methodology is based on the [3+2] cycloaddition reaction between trifluoroacetonitrile oxide (generated in situ) and an appropriate alkyne.[6] For the synthesis of the target compound, the alkyne substrate would be propyne.

This protocol is adapted from established methods for the cycloaddition of trifluoroacetonitrile oxide with alkyl alkynes.[5]

Step 1: Preparation of Trifluoroacetonitrile Oxide Precursor The synthesis begins with the preparation of a stable precursor for trifluoroacetonitrile oxide, such as trifluorohydroximoyl bromide, which can be synthesized from commercially available trifluoromethylated hemiacetals.[6]

Step 2: [3+2] Cycloaddition Reaction

-

An ether solution of the trifluoroacetonitrile oxide precursor (1.0 eq.) and the corresponding alkyl alkyne (e.g., propyne, 2.0 eq.) are dissolved in toluene.

-

A solution of sodium carbonate (Na2CO3, 2.0 eq.) in water is added dropwise to the stirred reaction mixture via a syringe pump over a period of 16 hours at room temperature.[5]

-

Upon completion, hexane is added to the mixture. The resulting precipitate is filtered off and washed with ethyl acetate.

-

The combined organic filtrate is washed sequentially with water and brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.[5]

-

The crude product is purified by flash column chromatography (e.g., hexane → EtOAc/hexane gradient) to afford the final 5-alkyl-3-(trifluoromethyl)isoxazole.[5]

References

- 1. 111079-03-9|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00970K [pubs.rsc.org]

An In-depth Technical Guide to 5-Methyl-3-(trifluoromethyl)isoxazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-(trifluoromethyl)isoxazole, a fluorinated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the isoxazole scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of molecules. While the specific historical record of its initial discovery is not extensively documented in readily available literature, its synthesis and utility are well-established within the broader context of the development of fluorinated organic compounds. This guide provides a comprehensive overview of the synthesis, characterization, and the scientific context of this compound.

Introduction: The Rise of Trifluoromethylated Heterocycles

The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways. When appended to a privileged heterocyclic scaffold like isoxazole, the resulting molecule becomes an attractive synthon for the development of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a trifluoromethyl group can potentiate these effects.

While a singular "discovery" paper for this compound is not apparent, its existence and utility are products of the systematic exploration of fluorinated building blocks for drug development. Its CAS number is 111079-03-9.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings. A well-documented modern procedure involves the reaction of a trifluoroacetonitrile oxide precursor with an alkyne.

Key Synthetic methodologies

Several synthetic strategies have been developed for the preparation of trifluoromethylated isoxazoles. One of the most common and efficient methods is the 1,3-dipolar cycloaddition of a trifluoroacetonitrile oxide with an alkyne. Another notable method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.

The following diagram illustrates a typical workflow for the synthesis of this compound via a 1,3-dipolar cycloaddition pathway.

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 5-Methyl-3-(trifluoromethyl)isoxazole

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-Methyl-3-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1][2] This document outlines detailed computational and experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying molecular and procedural frameworks. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and development of novel therapeutic agents.

Molecular Structure and Computational Overview

This compound is a five-membered heterocyclic compound featuring a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the highly electronegative trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the geometric, electronic, and spectroscopic properties of this molecule, offering insights that can guide synthetic efforts and biological evaluation.[4][5]

A typical workflow for the quantum chemical analysis of this compound is depicted below. This process begins with the definition of the molecular structure and proceeds through geometry optimization and subsequent property calculations.

The chemical structure of this compound is visualized below, highlighting the key functional groups.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Methyl-3-(trifluoromethyl)isoxazole: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of 5-Methyl-3-(trifluoromethyl)isoxazole is not publicly available at the time of this report. This guide therefore presents a detailed crystal structure analysis of a closely related and structurally significant analogue, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , to provide valuable insights into the crystallographic features of this class of compounds. The methodologies and data presentation herein serve as a robust template for the analysis of similar isoxazole derivatives.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth look at the crystallographic data and experimental protocols for the analysis of a representative trifluoromethylated isoxazole.

Data Presentation

The following tables summarize the quantitative data obtained from the single-crystal X-ray diffraction analysis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₂H₉F₃N₂O₂ |

| Formula Weight | 270.21 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.839 (3) Å |

| b | 8.3260 (17) Å |

| c | 9.4250 (19) Å |

| α | 90° |

| β | 101.29 (3)° |

| γ | 90° |

| Volume | 1218.9 (4) ų |

| Z | 4 |

| Density (calculated) | 1.472 Mg/m³ |

| Absorption Coefficient | 0.13 mm⁻¹ |

| F(000) | 552 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 2193 |

| Independent Reflections | 2193 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-factor [I > 2σ(I)] | 0.062 |

| wR (F²) | 0.164 |

| Goodness-of-fit on F² | 1.00 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

| Atom | x | y | z | U(eq) [Ų] |

| N1 | 0.73554 (18) | 0.2300 (3) | 0.9712 (3) | 0.0540 (8) |

| O1 | 0.67807 (16) | 0.2925 (3) | 0.7394 (2) | 0.0647 (8) |

| F1 | 0.9108 (2) | 0.3541 (4) | 1.0116 (3) | 0.1322 (13) |

| C1 | 0.9018 (3) | -0.0106 (6) | 0.8447 (4) | 0.0732 (12) |

| O2 | 0.55089 (19) | 0.6534 (3) | 0.9342 (3) | 0.0782 (9) |

| N2 | 0.6083 (3) | 0.6480 (4) | 1.0694 (4) | 0.0790 (11) |

| F2 | 0.97802 (18) | 0.2773 (4) | 0.8551 (4) | 0.1233 (11) |

| C2 | 0.8701 (3) | -0.1615 (6) | 0.8525 (5) | 0.0844 (14) |

Experimental Protocols

Synthesis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[1]

A solution of 5-methylisoxazole-4-carboxylic acid chloride (0.05 mol, 7.3 g) in 20 ml of acetonitrile is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g) in 150 ml of acetonitrile at room temperature. After stirring for 40 minutes, the precipitated 2-(trifluoromethyl)aniline hydrochloride is removed by filtration and washed with 100 ml of acetonitrile. The combined filtrates are then concentrated under reduced pressure to yield the crude product.

Crystallization.[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methylbenzene solution of the synthesized 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide.[1]

X-ray Data Collection and Structure Determination.[2]

A colorless block-shaped crystal with dimensions 0.20 × 0.10 × 0.10 mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[2] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[2] All hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of trifluoromethylated isoxazoles.

Caption: General workflow for the synthesis and crystal structure analysis of isoxazole derivatives.

Molecular and Crystal Structure Insights

In the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the benzene ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral angle of 82.97 (2)°.[1][2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into supramolecular chains extending along the c-axis.[1][2] The length of the C=N double bond in the isoxazole ring is 1.295 (5) Å, which is slightly longer than the standard value of 1.28 Å.[1][2]

This detailed structural information is crucial for understanding the conformational preferences and intermolecular interactions of this class of compounds, which can inform the design of new derivatives with improved pharmacological profiles.

References

Methodological & Application

Applications of 5-Methyl-3-(trifluoromethyl)isoxazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-3-(trifluoromethyl)isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide range of biologically active molecules. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides an overview of the diverse applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Application Notes

The this compound core has been successfully integrated into compounds targeting a spectrum of diseases, demonstrating its versatility as a pharmacophore. Key therapeutic areas where this moiety has shown significant promise include oncology, infectious diseases, diabetes, and inflammatory conditions.

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, primarily through the induction of apoptosis in cancer cells. Mechanistic studies have revealed that some of these compounds function by disrupting tubulin polymerization, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[1] This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspase cascades.

Key findings indicate that the trifluoromethyl group is crucial for the enhanced cytotoxic activity of these isoxazole derivatives. For instance, the trifluoromethylated analog of a 3,5-disubstituted isoxazole was found to be significantly more potent than its non-fluorinated counterpart.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-4 | MCF-7 (Breast) | 2.63 | [2] |

| TTI-4 analog (non-CF3) | MCF-7 (Breast) | 19.72 | [2] |

| Compound 3 | BxPC-3 (Pancreatic) | 0.051 | [3] |

| Compound 3 | Panc-1 (Pancreatic) | 0.066 | [3] |

Antidiabetic Applications

A notable application of this scaffold is in the development of α-amylase inhibitors for the management of type 2 diabetes. By inhibiting α-amylase, these compounds can delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. Trifluoromethylated flavonoid-based isoxazoles have demonstrated potent α-amylase inhibitory activity, with potencies comparable to the standard drug, acarbose.[4][5]

Table 2: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

| Compound ID | α-Amylase IC50 (µM) | Reference |

| 3b | 12.6 ± 0.2 | [4][5] |

| 3h | 13.3 ± 0.2 | [4][5] |

| 3j | 13.8 ± 0.1 | [4][5] |

| 3m | 13.5 ± 0.3 | [4][5] |

| Acarbose (Standard) | 12.4 ± 0.1 | [4][5] |

Anti-inflammatory Applications

The this compound moiety is present in compounds designed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 3: COX-2 Inhibitory Activity of Isoxazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| C1 | >100 | 1.05 ± 0.02 | >95.23 | [6] |

| C2 | >100 | 1.41 ± 0.03 | >70.92 | [6] |

| C5 | >100 | 2.39 ± 0.05 | >41.84 | [6] |

| Celecoxib (Standard) | 5.10 ± 0.11 | 0.05 ± 0.01 | 102 | [6] |

Antimicrobial Applications

The isoxazole ring is a component of various antimicrobial agents. The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of these compounds. The minimum inhibitory concentration (MIC) is a key measure of the effectiveness of an antimicrobial agent.

Table 4: Antimicrobial Activity of Isoxazole and Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6 | Staphylococcus aureus (MRSA) | 1.56 - 3.12 | [7] |

| 6 | Bacillus subtilis | 1.56 | [7] |

| 13 | Staphylococcus aureus (MRSA) | 3.12 | [7] |

| 18 | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [7] |

| 7b | Escherichia coli ATCC 25922 | 15 | [8] |

| 7b | Pseudomonas aeruginosa | 30 | [8] |

Experimental Protocols

Synthesis of 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Leflunomide Analogue)

This protocol describes a general method for the synthesis of a this compound carboxamide derivative.

Materials:

-

5-Methylisoxazole-4-carbonyl chloride

-

2-(Trifluoromethyl)aniline

-

Acetonitrile

-

Standard laboratory glassware and stirring equipment

Procedure: [9]

-

Dissolve 0.1 mole of 2-(trifluoromethyl)aniline (16.1 g) in 150 ml of acetonitrile in a reaction flask equipped with a stirrer.

-

Prepare a solution of 0.05 mole of 5-methylisoxazole-4-carboxylic acid chloride (7.3 g) in 20 ml of acetonitrile.

-

Add the acid chloride solution drop-wise to the stirred aniline solution at room temperature.

-

Continue stirring the reaction mixture for 40 minutes.

-

A precipitate of 2-(trifluoromethyl)aniline hydrochloride will form. Filter off the precipitate and wash it with 100 ml of acetonitrile.

-

Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., methylbenzene) to yield white crystals of 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

α-Amylase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

Soluble starch

-

Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)

-

Test compound stock solution (in DMSO)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a solution of α-amylase (0.5 mg/mL) in the sodium phosphate buffer.

-

Prepare a 1% (w/v) solution of soluble starch in the buffer.

-

In a series of test tubes, add 500 µL of different concentrations of the test compound.

-

Add 500 µL of the α-amylase solution to each tube and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 500 µL of the starch solution to each tube and incubate at 25°C for 10 minutes.

-

Stop the reaction by adding 1 mL of the DNSA reagent.

-

Boil the tubes for 5 minutes in a water bath.

-

Cool the tubes to room temperature and dilute the contents with 10 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Visualizations

References

- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. File:5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 5-Methyl-3-(trifluoromethyl)isoxazole as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-(trifluoromethyl)isoxazole is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[1][2] This isoxazole derivative serves as a versatile scaffold for the synthesis of a wide range of complex molecules, including potent enzyme inhibitors and compounds with significant anti-cancer activity.[3][4] Its utility is highlighted by its incorporation into blockbuster drugs such as Leflunomide, an immunomodulatory agent used in the treatment of rheumatoid arthritis.[5][6] Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[6][7]

This document provides detailed application notes, experimental protocols, and data on the use of this compound and related structures in the synthesis of biologically active compounds.

Data Presentation

Table 1: Synthesis of Substituted 3-(Trifluoromethyl)isoxazoles

| Entry | Alkyne | Product | Solvent | Yield (%) | Ref |

| 1 | Phenylacetylene | 5-Phenyl-3-(trifluoromethyl)isoxazole | Toluene | 96 | [8] |

| 2 | 1-Ethynyl-4-methoxybenzene | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole | Toluene | 84 | [8] |

| 3 | 5-Hexynenitrile | 4-(3-(Trifluoromethyl)isoxazol-5-yl)butanenitrile | Toluene | 73 | [8] |

| 4 | Cyclopentylacetylene | 5-Cyclopentyl-3-(trifluoromethyl)isoxazole | Toluene | 54 | [8] |

| 5 | Propargyl alcohol | (3-(Trifluoromethyl)isoxazol-5-yl)methanol | Toluene | 74 | [8] |

| 6 | Propargyl bromide | 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | Diethyl ether | 77 | [8] |

Table 2: Biological Activity of Isoxazole Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [3] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 3.09 µM | [3] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analogue) | MCF-7 (Breast Cancer) | 19.72 µM | [3] |

| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 µg/ml | [9] |

| Isoxazole-carboxamide derivative 2d | Hep3B (Liver Cancer) | ~23 µg/ml | [9] |

| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 µg/ml | [9] |

| A77 1726 (Leflunomide metabolite) | Dihydroorotate Dehydrogenase (DHODH) | Potent Inhibitor | [6] |

| Trifluoromethylated flavonoid-based isoxazole 3b | α-Amylase | 12.6 ± 0.2 µM | [10] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazoles

This protocol is adapted from the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole.[8]

Materials:

-

Trifluoroacetohydroximoyl bromide (1 eq.)

-

Substituted alkyne (e.g., phenylacetylene) (2 eq.)

-

Triethylamine (2 eq.)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of trifluoroacetohydroximoyl bromide in toluene, add the substituted alkyne and triethylamine.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triethylammonium bromide.

-

Wash the precipitate with ethyl acetate.

-

Combine the filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc) to afford the desired 5-substituted-3-(trifluoromethyl)isoxazole.

Protocol 2: Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes the coupling of a 5-methylisoxazole-4-carboxylic acid with an aniline derivative.[9]

Materials:

-

5-Methylisoxazole-4-carboxylic acid (1 eq.)

-

Substituted aniline (1 eq.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq.)

-

Dichloromethane (DCM) as solvent

-

n-hexane and ethyl acetate for column chromatography

Procedure:

-

Dissolve 5-methylisoxazole-4-carboxylic acid in dichloromethane.

-

Add EDC and DMAP to the solution and stir for 10 minutes at room temperature.

-

Add the substituted aniline to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[3][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized isoxazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The active metabolite of Leflunomide, A77 1726, which is an isoxazole derivative, targets and inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By inhibiting DHODH, A77 1726 depletes the pool of pyrimidines, thereby arresting the cell cycle and exerting an immunomodulatory effect.

Caption: Inhibition of DHODH by an active isoxazole metabolite.

Experimental Workflow: Synthesis to Biological Evaluation

The general workflow for developing novel, biologically active molecules from a this compound building block involves chemical synthesis, purification, characterization, and subsequent biological screening.

Caption: General workflow for isoxazole-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Leflunomide [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Yield Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole, a valuable heterocyclic building block in medicinal chemistry. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1][2] The described method is based on a robust [3+2] cycloaddition reaction, which is a common and efficient strategy for the synthesis of isoxazoles.[1][3][4] These protocols are intended to guide researchers in the efficient synthesis of this compound for applications in drug discovery and development.[5]

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][5] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in drug design to improve key properties such as lipophilicity, metabolic stability, and bioavailability.[2] The target molecule, this compound, combines these features, making it a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined below utilizes a [3+2] cycloaddition reaction between a trifluoromethyl-substituted nitrile oxide precursor and propyne.

Signaling Pathway and Experimental Logic

The synthesis of this compound is achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of trifluoroacetonitrile oxide from a stable precursor, which then reacts with propyne in a concerted cycloaddition to form the desired isoxazole ring. The regioselectivity of the reaction is governed by the electronic and steric properties of the reactants, leading specifically to the 5-methyl-3-(trifluoromethyl) isomer.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocol is adapted from general procedures for the synthesis of 5-substituted-3-(trifluoromethyl)isoxazoles.[1][6]

Materials and Equipment

-

Trifluoroacetohydroximoyl Bromide (or a suitable precursor for trifluoroacetonitrile oxide)

-

Propyne (gas or condensed)

-

Triethylamine (Et3N) or Sodium Carbonate (Na2CO3)

-

Toluene or Diethyl ether (Et2O)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

NMR spectrometer and/or GC-MS for product characterization

Synthesis of this compound

-

Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve trifluoroacetohydroximoyl bromide (1.0 eq.) in an appropriate solvent such as toluene or diethyl ether.

-

Introduction of Propyne: Cool the solution to 0 °C. Bubble propyne gas (2.0 eq.) through the solution for a predetermined time or add condensed propyne dropwise.

-

Base Addition: Slowly add a solution of a base, such as triethylamine (2.0 eq.) or an aqueous solution of sodium carbonate (2.0 eq.), to the stirred reaction mixture over several hours using a syringe pump. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide intermediate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for similar 5-alkyl-3-(trifluoromethyl)isoxazoles.[6]

| Parameter | Value | Reference / Notes |

| Starting Material | Trifluoroacetohydroximoyl Bromide | Commercially available or synthesized. |

| Reagent | Propyne | Gaseous or condensed.[7] |

| Base | Triethylamine or Sodium Carbonate | |

| Solvent | Toluene or Diethyl Ether | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 16 - 24 hours | Monitored by TLC or GC. |

| Yield | 70 - 85% (expected) | Based on yields for similar 5-alkyl derivatives.[6] |

| Purification Method | Flash Column Chromatography | |

| Final Product Purity | >95% | Determined by NMR or GC-MS. |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new drugs. The trifluoromethyl group can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Therefore, derivatives of this compound are of high interest for screening and lead optimization in various therapeutic areas.

Conclusion

The protocol described in this document provides a reliable and high-yielding method for the synthesis of this compound. By following these guidelines, researchers can efficiently produce this valuable building block for use in medicinal chemistry and drug discovery programs. The presented data and workflows are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Propyne [webbook.nist.gov]

Application Notes and Protocols for the Development of Antibacterial Agents Using the Isoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antibacterial agents centered on the versatile isoxazole scaffold. The isoxazole ring system is a prominent feature in several clinically approved drugs and continues to be a focal point in the quest for novel antimicrobial agents due to its diverse biological activities.[1][2] This document outlines the synthetic strategies, key experimental procedures for antibacterial evaluation, and structure-activity relationship (SAR) insights to guide researchers in this field.

Application Notes

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore in medicinal chemistry.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] The development of isoxazole-based antibacterial agents often involves the synthesis of a library of derivatives with varied substituents to explore and optimize their therapeutic potential.

A common and effective synthetic route to isoxazole derivatives commences with the Claisen-Schmidt condensation to form a chalcone intermediate. This α,β-unsaturated ketone then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.[5][6] The versatility of this method allows for the introduction of a wide range of substituents on the aryl rings, enabling a thorough investigation of the structure-activity relationship.

The antibacterial efficacy of synthesized isoxazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a widely accepted and standardized technique for this purpose, providing quantitative data on the potency of the compounds.[7][8]

Key Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form a chalcone.

Materials:

-

Substituted benzaldehyde

-

Substituted acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add the substituted benzaldehyde (10 mmol).

-

In a separate beaker, prepare a 40% aqueous solution of NaOH.

-

Slowly add the NaOH solution (5 mL) to the stirred mixture of acetophenone and benzaldehyde at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

-

A precipitate of the chalcone will form. If no precipitate forms, acidify the mixture with dilute HCl.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any residual NaOH.

-

Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified chalcone and determine its melting point and characterize it using spectroscopic methods (FTIR, NMR).

Protocol 2: Synthesis of Isoxazole Derivatives from Chalcones

This protocol details the cyclization of a chalcone with hydroxylamine hydrochloride to form the isoxazole ring.

Materials:

-

Purified chalcone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Potassium hydroxide (KOH)

-

Ethanol

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the chalcone (10 mmol) in ethanol (30 mL).

-

Add hydroxylamine hydrochloride (15 mmol) to the solution.

-

Add a base, such as sodium acetate (15 mmol) or 40% KOH solution (5 mL), to the reaction mixture.[5][9]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours.[5][9] Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the precipitated isoxazole derivative by vacuum filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

-

Dry the purified isoxazole derivative and characterize it by determining its melting point and using spectroscopic techniques (FTIR, NMR, Mass Spectrometry).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of the synthesized isoxazole derivatives against pathogenic bacteria.

Materials:

-

Synthesized isoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each isoxazole derivative in a suitable solvent (e.g., DMSO).

-

In a sterile 96-well plate, add 100 µL of sterile MHB to all wells.

-

Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

-

Data Presentation

The antibacterial activity of newly synthesized isoxazole derivatives is typically summarized in tables for easy comparison. The following tables provide examples of how to present such data.

Table 1: Antibacterial Activity (MIC in µg/mL) of Isoxazole Derivatives

| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| Isoxazole-1 | 16 | 32 | 64 | >128 |

| Isoxazole-2 | 8 | 16 | 32 | 64 |

| Isoxazole-3 | 32 | 64 | 128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |

Table 2: Structure-Activity Relationship Summary

| Compound | R1 Substituent | R2 Substituent | MIC against S. aureus (µg/mL) |

| Isoxazole-A | 4-Cl | H | 8 |

| Isoxazole-B | 4-NO₂ | H | 16 |

| Isoxazole-C | H | 4-OCH₃ | 32 |

| Isoxazole-D | 4-Cl | 4-OCH₃ | 4 |

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates the two-step synthesis of isoxazole derivatives from commercially available starting materials.

Caption: Synthetic workflow for isoxazole derivatives.

Diagram 2: Experimental Workflow for Antibacterial Screening

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Caption: Workflow for MIC determination.

Diagram 3: Proposed General Mechanism of Action

While the exact mechanism can vary, some isoxazole derivatives are proposed to interfere with essential bacterial processes. This diagram illustrates a generalized mechanism.

Caption: Proposed mechanism of isoxazole antibacterial action.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

Application Notes: Protocol for the Scalable Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This document outlines a robust and scalable two-step synthesis protocol. The primary synthetic strategy involves the cyclocondensation of a β-diketone, 1,1,1-Trifluoro-2,4-pentanedione, with hydroxylamine. This method is advantageous due to its high regioselectivity, good yields, and the commercial availability of the starting materials.

The protocol details both a laboratory-scale synthesis and provides critical considerations for scaling the process to larger quantities, ensuring safety and reproducibility.

Overall Reaction Scheme

The synthesis proceeds via the condensation of ethyl trifluoroacetate with acetone to form the key intermediate, 1,1,1-Trifluoro-2,4-pentanedione (TFPD). This intermediate is then reacted with hydroxylamine hydrochloride in a cyclocondensation reaction to yield the final product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (TFPD)

This procedure is adapted from the standard Claisen condensation method for preparing β-diketones.[1]

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide in ethanol under a nitrogen atmosphere.

-

Reagent Addition: A solution of ethyl trifluoroacetate and acetone is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated at reflux for 2-3 hours to drive the reaction to completion.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude 1,1,1-Trifluoro-2,4-pentanedione, which is a liquid at room temperature, is separated and purified by fractional distillation.

Part 2: Synthesis of this compound

This protocol describes the cyclocondensation of the TFPD intermediate with hydroxylamine.

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: The flask is charged with 1,1,1-Trifluoro-2,4-pentanedione, hydroxylamine hydrochloride, and a solvent system, typically ethanol and water.

-

Reaction: The mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The bulk of the ethanol is removed under reduced pressure. The remaining aqueous solution is transferred to a separatory funnel.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Washing: The combined organic layers are washed sequentially with water and brine to remove any inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the final this compound as a pure compound.

Data Presentation and Scale-Up

The following tables provide reagent quantities for a standard laboratory scale (25 mmol) and a projected pilot scale (1.0 mol) synthesis of the final product.

Table 1: Reagent Quantities for Synthesis of this compound

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Lab Scale (25 mmol) | Pilot Scale (1.0 mol) |

| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 154.09 | 1.27 | 3.85 g (3.0 mL) | 154.1 g (121.3 mL) |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | - | 2.08 g (1.2 eq) | 83.4 g (1.2 eq) |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 0.789 | 50 mL | 2.0 L |

| Water (Solvent) | H₂O | 18.02 | 1.000 | 25 mL | 1.0 L |

| Ethyl Acetate (Extraction) | C₄H₈O₂ | 88.11 | 0.902 | ~150 mL | ~6.0 L |

Table 2: Expected Results

| Parameter | Expected Value | Notes |

| Reaction Time | 4-6 hours | Monitor by TLC for consumption of starting material. |

| Yield | 75-90% | Yields may vary based on purification efficiency and reaction scale. |

| Purity (HPLC) | >98% | After flash column chromatography. |

| Appearance | Colorless to pale yellow oil/solid | The product may be a low-melting solid.[2] |

Scale-Up Considerations:

-

Thermal Management: The cyclocondensation reaction is exothermic. For pilot-scale synthesis, a jacketed reactor is essential for precise temperature control to avoid side reactions.

-

Mixing: Efficient mixing is crucial on a larger scale to ensure homogeneity and consistent heat transfer. Mechanical overhead stirring is required.

-

Reagent Addition: While this is a single-pot reaction, controlling the initial exotherm upon heating is critical. A controlled heating ramp is advised.

-

Workup and Extraction: Handling larger volumes of solvents for extraction requires appropriate equipment. A continuous extraction apparatus or larger separatory funnels will be necessary.

-

Safety: 1,1,1-Trifluoro-2,4-pentanedione is flammable and can cause irritation.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), especially on a larger scale.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound from the prepared β-diketone intermediate.

Caption: Workflow for the synthesis and purification of the target isoxazole.

Chemical Pathway Diagram

This diagram illustrates the key chemical transformation during the cyclocondensation step, highlighting the role of the enol tautomer of the β-diketone.

References

Application Notes and Protocols for the Quantification of 5-Methyl-3-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of potential analytical methods for the quantification of 5-Methyl-3-(trifluoromethyl)isoxazole. While specific validated methods for this compound are not widely published, this guide outlines protocols based on established techniques for similar isoxazole derivatives. The methodologies described herein, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), serve as a robust starting point for developing and validating a quantitative assay for this compound in various matrices.

Introduction to Analytical Approaches

The quantification of this compound, a heterocyclic compound containing a trifluoromethyl group, is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique for the quantification of isoxazole derivatives. It offers good selectivity and sensitivity for compounds with a chromophore. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the potential volatility of this compound, GC-MS can offer high chromatographic resolution and mass-selective detection, providing excellent sensitivity and specificity.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules in complex matrices like plasma or tissue homogenates. Its high sensitivity and selectivity make it ideal for bioanalytical applications.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method for a similar compound, 5-methylisoxazole, and would require optimization for this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation:

-

For drug substance: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

-

For biological matrices: Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: Determined by UV scan of the analyte (likely in the range of 210-250 nm).

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of a volatile isoxazole derivative.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

-

Helium (carrier gas)

-

Solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create calibration standards by serial dilution.

-

Sample Preparation:

-

For drug substance: Dissolve the sample in the solvent.

-

For complex matrices: Perform a liquid-liquid extraction. Adjust the pH of the aqueous sample if necessary, and extract with a suitable organic solvent. Dry the organic layer over sodium sulfate and concentrate.

-

-

GC-MS Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized.

-

Carrier gas flow: 1.0 mL/min (constant flow).

-

MS transfer line temperature: 280 °C

-

Ion source temperature: 230 °C

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-